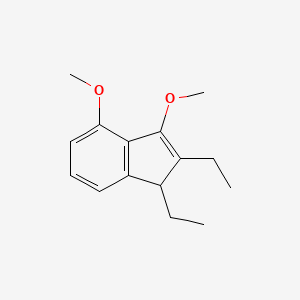![molecular formula C29H38 B14307428 1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene CAS No. 116090-37-0](/img/structure/B14307428.png)
1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene is a complex organic compound that belongs to the family of benzene derivatives. This compound is characterized by the presence of a butyl group, a propylcyclohexyl group, and an ethynyl linkage, all attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the following steps:
Friedel-Crafts Alkylation: This step introduces the butyl group to the benzene ring using butyl chloride and aluminum chloride as a catalyst.
Sonogashira Coupling: This reaction is used to introduce the ethynyl linkage. It involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Hydrogenation: The propylcyclohexyl group is introduced through hydrogenation of a cyclohexene derivative in the presence of a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: This reaction can occur at the benzylic position, where a nucleophile replaces a leaving group. Common reagents include alkyl halides and nucleophiles like hydroxide or alkoxide ions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used under conditions that maintain the aromaticity of the benzene ring.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield brominated derivatives, while oxidation with potassium permanganate would yield quinones.
科学的研究の応用
1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of substituents on the reactivity of benzene derivatives.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological macromolecules.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or as a scaffold for designing new therapeutic agents.
Industry: It can be used in the development of new materials, such as polymers or liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of 1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene involves its interaction with various molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, while the ethynyl linkage provides a site for potential chemical modifications. The butyl and propylcyclohexyl groups can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and reactivity.
類似化合物との比較
Similar Compounds
1-Butyl-4-ethynylbenzene: Lacks the propylcyclohexyl group, making it less complex and potentially less versatile in applications.
1-Butyl-4-(4-propylcyclohexyl)benzene:
1-Butyl-4-phenylethynylbenzene: Lacks the propylcyclohexyl group, which may influence its physical and chemical properties.
Uniqueness
1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene is unique due to the combination of its substituents, which provide a balance of aromaticity, aliphatic character, and potential for chemical modifications. This makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
116090-37-0 |
|---|---|
分子式 |
C29H38 |
分子量 |
386.6 g/mol |
IUPAC名 |
1-butyl-4-[2-[4-[2-(4-propylcyclohexyl)ethyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C29H38/c1-3-5-7-25-10-14-27(15-11-25)17-19-29-22-20-28(21-23-29)18-16-26-12-8-24(6-4-2)9-13-26/h10-11,14-15,20-24,26H,3-9,12-13,16,18H2,1-2H3 |
InChIキー |
MBTHNQIGXZLMFD-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCC3CCC(CC3)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)

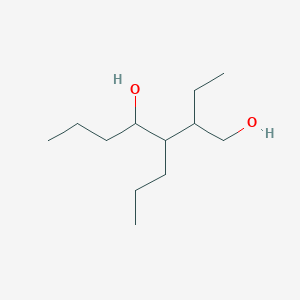
![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)
![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)
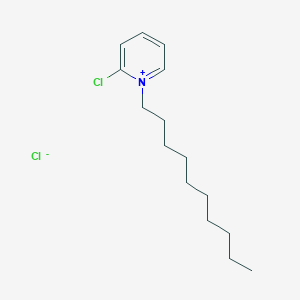

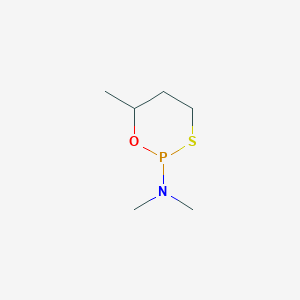
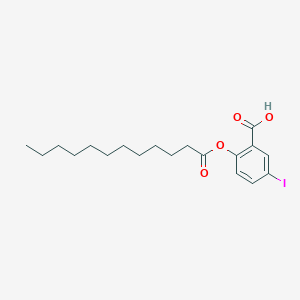

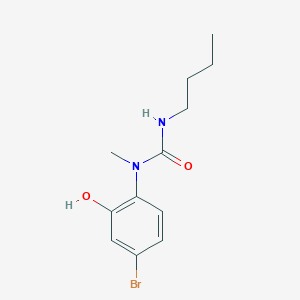
![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)
